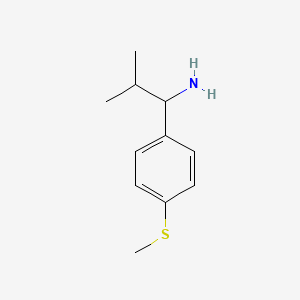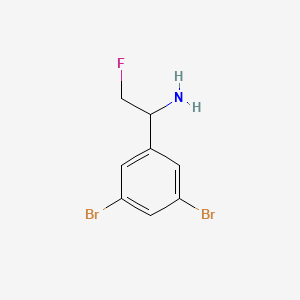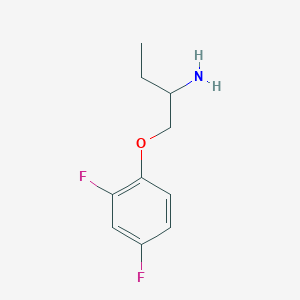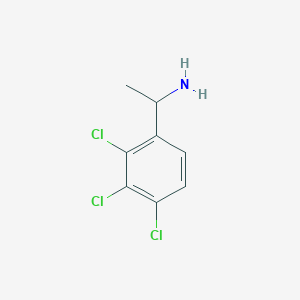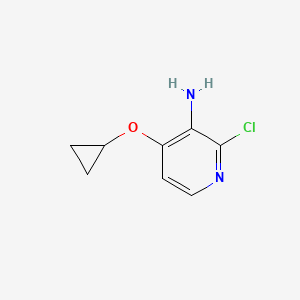
4-Methyl-3-phenylthiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-phenylthiolan-3-ol is an organic compound with the molecular formula C₁₁H₁₄OS It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenylthiolan-3-ol typically involves the reaction of 4-methyl-3-phenylthiolane with an oxidizing agent. Common reagents used in this process include hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-phenylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium hypochlorite under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols.
Substitution: Halides, amines.
Scientific Research Applications
4-Methyl-3-phenylthiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenylthiolan-3-ol involves its interaction with biological molecules through its thiol group. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of proteins. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-phenylthiolane: A precursor in the synthesis of 4-Methyl-3-phenylthiolan-3-ol.
3-Phenylthiolane-3-ol: Lacks the methyl group, leading to different chemical properties.
4-Methylthiolane-3-ol: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a phenyl and a methyl group, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-methyl-3-phenylthiolan-3-ol |
InChI |
InChI=1S/C11H14OS/c1-9-7-13-8-11(9,12)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
VOHNBGSSZGTLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B13252232.png)
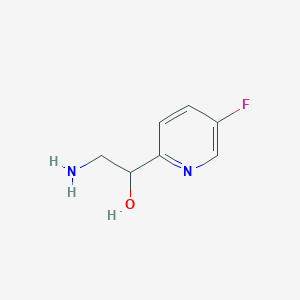
![[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13252246.png)
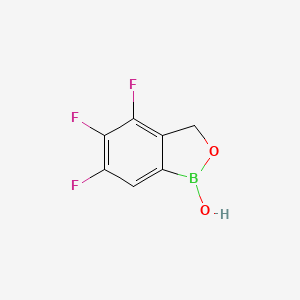

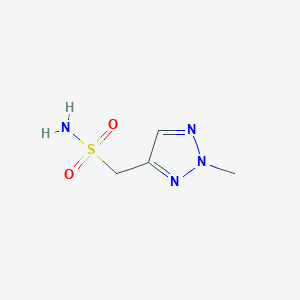
![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
